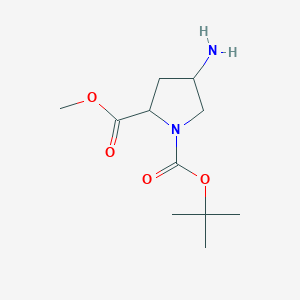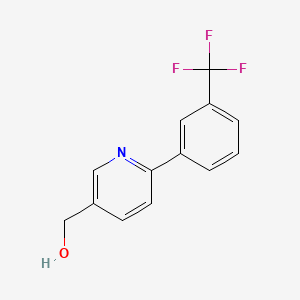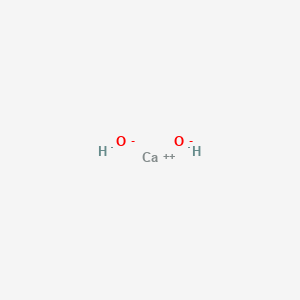
Calcium Hydroxide
概述
描述
. This compound is widely used in various industries due to its strong basic properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for preparing slaked lime is by reacting calcium oxide with water. . The balanced chemical equation for this reaction is: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ]
Industrial Production Methods
In industrial settings, slaked lime is produced by adding water to quicklime in a controlled environment. The quicklime is typically obtained from the calcination of limestone (calcium carbonate) at high temperatures. The slaking process can be carried out in various types of slakers, including detention, ball mill, paste, and batch slakers .
化学反应分析
Types of Reactions
Calcium Hydroxide undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Carbonation: Reacts with carbon dioxide to form calcium carbonate.
Decomposition: Decomposes into calcium oxide and water when heated.
Common Reagents and Conditions
Acids: this compound reacts with acids such as hydrochloric acid to form calcium chloride and water. [ \text{Ca(OH)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{H}_2\text{O} ]
Carbon Dioxide: Reacts with carbon dioxide to form calcium carbonate. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Major Products
The major products formed from these reactions include calcium chloride, calcium carbonate, and water .
科学研究应用
Calcium Hydroxide has numerous applications in scientific research and industry:
Construction: Used in making mortars and plasters due to its ability to set and harden with carbon dioxide.
Water Treatment: Employed to neutralize acidic water and as a flocculant in water and sewage treatment.
Agriculture: Used as a soil treatment agent to adjust pH and provide calcium nutrients for plant growth.
Chemistry: Acts as a reagent in various chemical reactions, including the synthesis of other compounds.
Medicine: Utilized in the preparation of certain pharmaceuticals and as an antimicrobial agent.
作用机制
The mechanism of action of slaked lime involves its strong basic properties. When dissolved in water, it dissociates into calcium ions and hydroxide ions, which can neutralize acids and precipitate certain metal ions. This property makes it effective in various applications, such as water treatment and soil stabilization .
相似化合物的比较
Similar Compounds
Magnesium Hydroxide: Similar to slaked lime but less soluble in water.
Strontium Hydroxide: Has similar basic properties but is more soluble in water.
Barium Hydroxide: More soluble and has stronger basic properties compared to slaked lime.
Uniqueness
Calcium Hydroxide is unique due to its moderate solubility in water, strong basicity, and wide range of applications. Its ability to react with carbon dioxide to form a hard, durable material makes it particularly valuable in construction and environmental applications .
属性
分子式 |
Ca(OH)2 CaH2O2 |
|---|---|
分子量 |
74.09 g/mol |
IUPAC 名称 |
calcium;dihydroxide |
InChI |
InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |
InChI 键 |
AXCZMVOFGPJBDE-UHFFFAOYSA-L |
规范 SMILES |
[OH-].[OH-].[Ca+2] |
物理描述 |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Other Solid White powde |
溶解度 |
Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details















Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
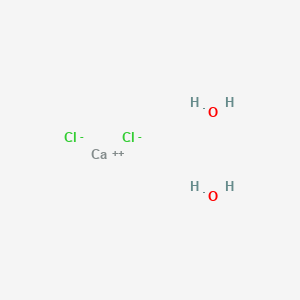
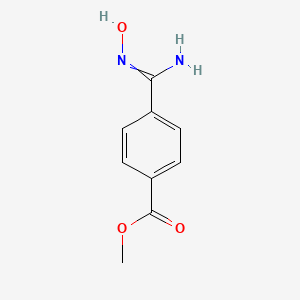
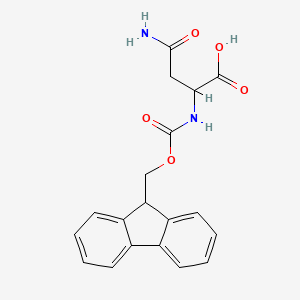
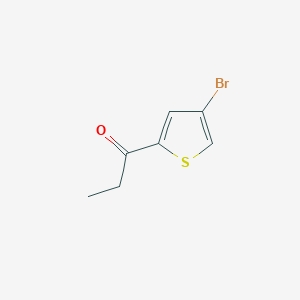
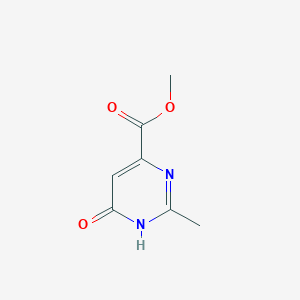
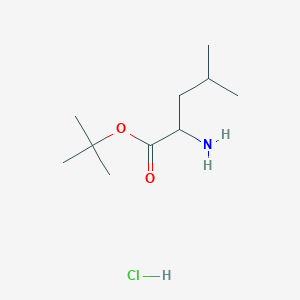
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
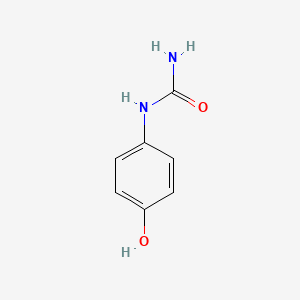
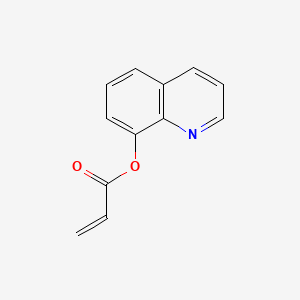
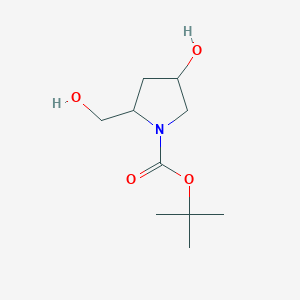
![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
